3,5,6-Trimethylbenzofuran
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Overview
Description
3,5,6-Trimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of three methyl groups at positions 3, 5, and 6 on the benzofuran ring gives this compound its unique chemical properties. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts alkylation of 2-methylphenol with acetone, followed by cyclization, can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to construct the benzofuran ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and microreactors has been explored to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Introduction of various functional groups, such as halogens, alkyl, and acyl groups.
Scientific Research Applications
3,5,6-Trimethylbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5,6-Trimethylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbial and cancer cells . The presence of methyl groups on the benzofuran ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Benzofuran: The parent compound without methyl substitutions.
2-Methylbenzofuran: A benzofuran derivative with a single methyl group at position 2.
5,6-Dimethylbenzofuran: A benzofuran derivative with two methyl groups at positions 5 and 6.
Uniqueness of 3,5,6-Trimethylbenzofuran: The presence of three methyl groups at positions 3, 5, and 6 on the benzofuran ring makes this compound unique. These methyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other benzofuran derivatives .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3,5,6-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-4-10-9(3)6-12-11(10)5-8(7)2/h4-6H,1-3H3 |
InChI Key |
NGTVEFSPQPARBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC=C2C |
Origin of Product |
United States |
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